molecular formula C8H8FNO4S B2946048 methyl N-[4-(fluorosulfonyl)phenyl]carbamate CAS No. 315239-61-3

methyl N-[4-(fluorosulfonyl)phenyl]carbamate

Cat. No.: B2946048
CAS No.: 315239-61-3
M. Wt: 233.21
InChI Key: ZTADJGCYQQZJSI-UHFFFAOYSA-N
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Description

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . It is known for its unique structure, which includes a fluorosulfonyl group attached to a phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of methyl N-[4-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of 4-aminophenyl fluorosulfonate with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl N-[4-(fluorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Methyl N-[4-(fluorosulfonyl)phenyl]carbamate can be compared with other carbamate derivatives and fluorosulfonyl-containing compounds. Similar compounds include:

Properties

IUPAC Name

methyl N-(4-fluorosulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTADJGCYQQZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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